molecular formula C14H10ClFN2O2 B3847556 4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide

Cat. No.: B3847556
M. Wt: 292.69 g/mol
InChI Key: LIOFDWLARTYAIJ-CAOOACKPSA-N
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Description

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide is a compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide can be achieved through a condensation reaction between 4-chloro-2-hydroxybenzamide and 4-fluorobenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the purification process might involve advanced techniques such as column chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines and aldehydes.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide involves its interaction with biological targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide is unique due to its specific combination of chloro, fluoro, and Schiff base functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-10-3-6-12(13(19)7-10)14(20)18-17-8-9-1-4-11(16)5-2-9/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOFDWLARTYAIJ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide

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